The compound can be sourced from chemical suppliers, such as BenchChem and Sigma-Aldrich, where it is available for research purposes. Its classification falls under organic compounds, specifically within the categories of halogenated compounds and benzamides, which are often utilized in pharmaceutical synthesis due to their diverse biological activities .
The synthesis of 3-iodo-N-(3-(trifluoromethyl)phenyl)benzamide typically involves the iodination of a benzamide precursor. A common synthetic route includes:
The molecular structure of 3-iodo-N-(3-(trifluoromethyl)phenyl)benzamide consists of:
3-Iodo-N-(3-(trifluoromethyl)phenyl)benzamide can participate in various chemical reactions:
Current literature lacks comprehensive studies detailing specific targets or pathways affected by this compound, indicating a need for further research.
The physical and chemical properties of 3-iodo-N-(3-(trifluoromethyl)phenyl)benzamide include:
The applications of 3-iodo-N-(3-(trifluoromethyl)phenyl)benzamide are diverse:
3-iodo-N-[3-(trifluoromethyl)phenyl]benzamide (CAS: 349117-57-3) is systematically named according to IUPAC conventions as a benzamide derivative featuring iodine and trifluoromethyl substituents. Its molecular formula is C₁₄H₉F₃INO, with a molecular weight of 391.13 g/mol. The SMILES notation (FC(F)(F)C1=CC=CC(NC(=O)C2=CC(I)=CC=C2)=C1) captures the connectivity: an iodinated benzoyl group linked via an amide bond to a 3-(trifluoromethyl)aniline moiety. This configuration places the iodine atom at the meta position relative to the amide carbonyl on the benzoyl ring and the electron-withdrawing trifluoromethyl group meta to the amide nitrogen on the aniline ring [3].
The compound’s planar benzamide core facilitates π-stacking interactions, while substituents introduce distinct electronic properties:
Table 1: Key Identifiers of 3-iodo-N-[3-(trifluoromethyl)phenyl]benzamide
| Property | Value |
|---|---|
| CAS Registry Number | 349117-57-3 |
| IUPAC Name | 3-iodo-N-[3-(trifluoromethyl)phenyl]benzamide |
| Molecular Formula | C₁₄H₉F₃INO |
| Molecular Weight | 391.13 g/mol |
| SMILES | FC(F)(F)C1=CC=CC(NC(=O)C2=CC(I)=CC=C2)=C1 |
| Purity (Commercial) | ≥95% |
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: